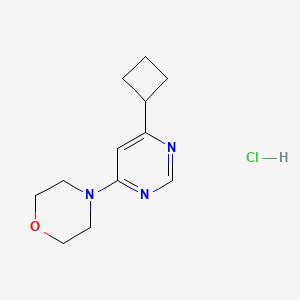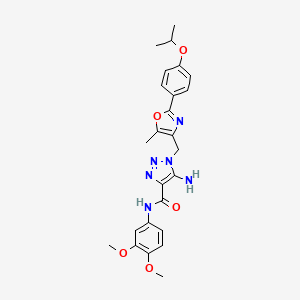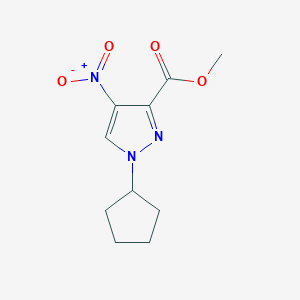
1-chloro-2-nitro-4-(pentafluoroethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-nitro-4-(pentafluoroethoxy)benzene is an aromatic compound characterized by the presence of a chlorine atom, a nitro group, and a pentafluoroethoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-chloro-2-nitro-4-(pentafluoroethoxy)benzene typically involves the nitration of 1-chloro-4-(pentafluoroethoxy)benzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-2-nitro-4-(pentafluoroethoxy)benzene undergoes various chemical reactions, including:
-
Reduction:
Reagents: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Conditions: Room temperature, atmospheric pressure.
Products: 1-chloro-2-amino-4-(pentafluoroethoxy)benzene.
-
Substitution:
Reagents: Sodium methoxide, methanol.
Conditions: Reflux.
Products: 1-methoxy-2-nitro-4-(pentafluoroethoxy)benzene.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), acidic medium.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, methanol.
Major Products:
Reduction: 1-chloro-2-amino-4-(pentafluoroethoxy)benzene.
Substitution: 1-methoxy-2-nitro-4-(pentafluoroethoxy)benzene.
Aplicaciones Científicas De Investigación
1-Chloro-2-nitro-4-(pentafluoroethoxy)benzene has a wide range of applications in scientific research:
-
Chemistry:
- Used as a precursor in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the development of bioactive compounds and pharmaceuticals.
-
Medicine:
- Explored for its potential therapeutic applications.
- Studied for its effects on cellular pathways and molecular targets.
-
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-chloro-2-nitro-4-(pentafluoroethoxy)benzene involves its interaction with specific molecular targets and pathways. The nitro group in the compound can undergo reduction to form an amino group, which can then interact with various biomolecules. The pentafluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cellular membranes more effectively. The chlorine atom contributes to the compound’s reactivity and ability to participate in substitution reactions.
Comparación Con Compuestos Similares
1-Chloro-2-nitro-4-(pentafluoroethoxy)benzene can be compared with other similar compounds, such as:
-
1-Chloro-2-nitrobenzene:
- Lacks the pentafluoroethoxy group, resulting in different chemical properties and reactivity.
-
1-Chloro-4-(pentafluoroethoxy)benzene:
- Lacks the nitro group, leading to different reactivity and potential applications.
-
2-Nitro-4-(pentafluoroethoxy)benzene:
- Lacks the chlorine atom, resulting in different chemical behavior and reactivity.
Propiedades
IUPAC Name |
1-chloro-2-nitro-4-(1,1,2,2,2-pentafluoroethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF5NO3/c9-5-2-1-4(3-6(5)15(16)17)18-8(13,14)7(10,11)12/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQIGKDFXUUOJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(C(F)(F)F)(F)F)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF5NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5-(2-fluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2676526.png)

![5-Ethyl-2-{[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2676529.png)

![rac-(1S,5S)-6-azabicyclo[3.2.0]heptane](/img/structure/B2676531.png)

![1,3-Bis[(benzyloxy)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde](/img/structure/B2676533.png)




